6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one
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Overview
Description
6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride typically involves the cyclization of pyrrole derivatives with appropriate reagents. One common method involves the reaction of pyrrole with formamide under acidic conditions to form the desired pyrrolopyrimidinone structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyrimidinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydropyrrolo derivatives .
Scientific Research Applications
6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, which can have therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Known for its necroptosis inhibitory activity.
1,2-Dihydropyrrolo[1,2-c]pyrimidin-1-ones: These compounds share a similar core structure and have been studied for their potential in medicinal chemistry.
Uniqueness
6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride stands out due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various modifications makes it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one |
InChI |
InChI=1S/C7H8N2O/c10-7-8-4-3-6-2-1-5-9(6)7/h3-4H,1-2,5H2 |
InChI Key |
NTABJQYYEDKKCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=NC(=O)N2C1 |
Origin of Product |
United States |
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